Cas no 610275-87-1 (5,7-dimethyl-1,2,4triazolo4,3-aquinoline-1-thiol)

5,7-dimethyl-1,2,4triazolo4,3-aquinoline-1-thiol 化学的及び物理的性質
名前と識別子
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- [1,2,4]Triazolo[4,3-a]quinoline-1(2H)-thione, 5,7-dimethyl-
- 5,7-dimethyl-1,2,4triazolo4,3-aquinoline-1-thiol
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- MDL: MFCD06254267
- インチ: 1S/C12H11N3S/c1-7-3-4-10-9(5-7)8(2)6-11-13-14-12(16)15(10)11/h3-6H,1-2H3,(H,14,16)
- InChIKey: YGKGTENWRAQVDU-UHFFFAOYSA-N
- ほほえんだ: N12C(=S)NN=C1C=C(C)C1=C2C=CC(C)=C1
5,7-dimethyl-1,2,4triazolo4,3-aquinoline-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426771-50mg |
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
610275-87-1 | 95% | 50mg |
¥13219.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426771-500mg |
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
610275-87-1 | 95% | 500mg |
¥16351.00 | 2024-05-07 | |
Ambeed | A1138029-1g |
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
610275-87-1 | 95% | 1g |
$398.0 | 2024-04-18 | |
Ambeed | A1138029-5g |
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
610275-87-1 | 95% | 5g |
$1156.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074400-5g |
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
610275-87-1 | 95% | 5g |
¥7931.0 | 2024-04-18 | |
Enamine | EN300-87396-1.0g |
5,7-dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
610275-87-1 | 1.0g |
$727.0 | 2023-02-11 | ||
Enamine | EN300-87396-10g |
5,7-dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
610275-87-1 | 10g |
$3131.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426771-2.5g |
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
610275-87-1 | 95% | 2.5g |
¥30844.00 | 2024-05-07 | |
Enamine | EN300-87396-1g |
5,7-dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
610275-87-1 | 1g |
$728.0 | 2023-09-01 | ||
Enamine | EN300-87396-0.05g |
5,7-dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
610275-87-1 | 0.05g |
$612.0 | 2023-09-01 |
5,7-dimethyl-1,2,4triazolo4,3-aquinoline-1-thiol 関連文献
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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5,7-dimethyl-1,2,4triazolo4,3-aquinoline-1-thiolに関する追加情報
5,7-Dimethyl-1,2,4-Triazolo[4,3-a]Quinoline-1-Thiol: A Comprehensive Overview
The compound with CAS No. 610275-87-1, known as 5,7-dimethyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of heterocyclic compounds, which are characterized by their unique structures and versatile applications. The long-tail keyword for this compound can be described as a thiol-containing triazolopyridine derivative, highlighting its functional groups and structural features.
The synthesis of 5,7-dimethyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol involves a multi-step process that typically begins with the preparation of the quinoline skeleton. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For instance, researchers have employed microwave-assisted synthesis to streamline the reaction process, reducing reaction times while maintaining product quality. This approach has been particularly beneficial in preparing complex heterocyclic compounds like this one.
One of the most intriguing aspects of this compound is its electronic properties. The presence of the thiol group (-SH) introduces a unique reactivity profile that makes it suitable for various applications. In recent studies, 5,7-dimethyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol has been explored as a potential building block for constructing advanced materials. For example, researchers have utilized this compound to synthesize coordination polymers and metal-organic frameworks (MOFs), which exhibit exceptional porosity and stability. These materials hold promise for applications in gas storage and catalysis.
The methyl groups at positions 5 and 7 of the quinoline ring play a crucial role in modulating the electronic properties of the molecule. These substituents not only influence the conjugation within the aromatic system but also affect the overall stability of the compound. Recent computational studies have revealed that these methyl groups enhance the molecule's ability to act as an electron donor in donor-acceptor interactions. This property is particularly valuable in designing molecules for optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
In addition to its electronic properties, 5,7-dimethyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol exhibits interesting biological activity. Preliminary studies have shown that this compound demonstrates moderate inhibitory effects against certain enzymes involved in inflammatory processes. While further research is needed to fully understand its pharmacological potential, these findings suggest that it could serve as a lead compound for drug discovery efforts targeting inflammatory diseases.
From an environmental perspective, the synthesis and application of 5,7-dimethyl-1
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